molecular formula C12H23N3 B1385211 N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine CAS No. 1177349-76-6

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine

Cat. No. B1385211
CAS RN: 1177349-76-6
M. Wt: 209.33 g/mol
InChI Key: SEZGWOUJYXTBJN-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” is a chemical compound with the molecular formula C10H19N3 . It is a derivative of pyrazole, which is a class of azoles and is found in naturally occurring compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring structure containing two nitrogen atoms adjacent to three carbon atoms . The exact mass of the compound is 181.157897619 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.28 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . It also has a topological polar surface area of 29.8 Ų .

Scientific Research Applications

Cytotoxic Agents for Cancer Therapy

Compounds with a pyrazole moiety have been investigated for their cytotoxic efficiency against various cancer cell lines. For example, derivatives of pyrazole-containing compounds exhibited significant in vitro cytotoxic activity with IC50 values ranging from 0.426 to 4.943 μM .

Antileishmanial and Antimalarial Agents

Pyrazole derivatives have also shown potential as antileishmanial and antimalarial agents. A molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole-containing compound due to its desirable fitting pattern in the active site of a target enzyme .

Anti-tubercular Agents

Another application is in the treatment of tuberculosis. Compounds with a pyrazole ring have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis, with some showing potent activity .

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-6-15-11(5)12(10(4)14-15)8-13-7-9(2)3/h9,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGWOUJYXTBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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